molecular formula C7H6ClN3 B1586955 1-(Chloromethyl)-1H-benzotriazole CAS No. 54187-96-1

1-(Chloromethyl)-1H-benzotriazole

Cat. No. B1586955
CAS RN: 54187-96-1
M. Wt: 167.59 g/mol
InChI Key: VSEROABGEVRIRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(Chloromethyl)-1H-benzotriazole can be achieved through various methods. One common approach involves the reaction of benzotriazole with formaldehyde and hydrogen chloride. Lewis acids, such as zinc chloride, can catalyze this process .


Physical And Chemical Properties Analysis

  • Hazard Classification: Highly flammable, toxic if swallowed, toxic in contact with skin, fatal if inhaled, and may cause cancer .

Scientific Research Applications

Catalytic Applications

  • Palladium and Ruthenium Complexes : 1-(Chloromethyl)-1H-benzotriazole has been utilized in the synthesis of palladium and ruthenium complexes. These complexes have shown promising results in catalytic reactions such as Heck and Suzuki-Miyaura C–C coupling reactions and the catalytic oxidation of alcohols. The use of these complexes can potentially lead to advancements in organic synthesis and industrial catalysis (Das, Singh, & Singh, 2010).

Environmental Degradation and Analysis

  • Phototransformation in Aquatic Environments : 1H-benzotriazole, a related compound, has been studied for its resistance to biodegradation and transformation via photolysis in aquatic environments. This research is crucial for understanding the environmental fate and degradation pathways of such compounds (Wu et al., 2021).
  • Anticorrosive Properties : 1-(Chloromethyl)-1H-Benzotriazole has been synthesized and tested for its anticorrosive action on metals like mild steel in acidic mediums. This research highlights its potential in industrial applications for corrosion protection (Verma & Singh, 2020).

Biomedical Applications

  • Synthesis of Antiviral Compounds : Research has been conducted on the synthesis of 1H-benzotriazole analogues, including the testing of their anti-helicase activity against viruses like Hepatitis C. Such research contributes to the development of new antiviral drugs (Bretner et al., 2005).

Analytical Chemistry

  • Detection and Quantification : Methods have been developed for the determination of 1H-benzotriazoles in water samples using techniques like solid-phase extraction and mass spectrometry. This is crucial for monitoring environmental pollution and understanding the distribution of these compounds in water bodies (LeerdamvanJ et al., 2009).

Safety And Hazards

1-(Chloromethyl)-1H-benzotriazole poses several hazards, including flammability, toxicity, and potential carcinogenicity. Proper precautions should be taken during handling, storage, and disposal .

properties

IUPAC Name

1-(chloromethyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEROABGEVRIRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391501
Record name 1-(Chloromethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-1H-benzotriazole

CAS RN

54187-96-1
Record name 1-(Chloromethyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Chloromethyl)-1H-benzotriazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1-hydroxymethylbenzotriazole (59.6 g), prepared above, kept at ice-bath temp., 175 ml of thionyl chloride was added dropwise as long as a vigorous reaction continued. The reminder was added more rapidly. The mixture was then stirred and refluxed for 90 minutes. Excess thionyl chloride was removed by distillation, the last traces were removed by heating for a short time with 200 ml of methanol. After cooling and collecting on a funnel, the product weighted 45 g. (67%); melting point: 136° C; (lit. 136°-138° C.).
Quantity
59.6 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Chloromethyl)-1H-benzotriazole
Reactant of Route 2
1-(Chloromethyl)-1H-benzotriazole
Reactant of Route 3
1-(Chloromethyl)-1H-benzotriazole
Reactant of Route 4
1-(Chloromethyl)-1H-benzotriazole
Reactant of Route 5
1-(Chloromethyl)-1H-benzotriazole
Reactant of Route 6
1-(Chloromethyl)-1H-benzotriazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.